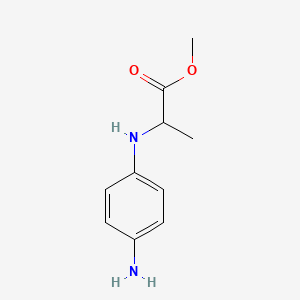

Methyl 2-(4-aminoanilino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-aminoanilino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 2-(4-aminoanilino)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-aminoanilino)propanoate can be synthesized through a multi-step process. One common method involves the esterification of 2-(4-aminoanilino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminoanilino)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-aminoanilino)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminoanilino)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active moiety. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Methyl propanoate: A simpler ester with similar structural features.

Ethyl 2-(4-aminoanilino)propanoate: An ester with an ethyl group instead of a methyl group.

Methyl 2-(4-nitroanilino)propanoate: A nitro derivative of the compound.

Uniqueness

Methyl 2-(4-aminoanilino)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-aminoanilino)propanoate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution between 4-aminoaniline and methyl 2-bromo-2-methylpropanoate under reflux conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield optimization. Catalytic bases like triethylamine enhance reaction efficiency by neutralizing HBr byproducts. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

Standard methods include:

- NMR spectroscopy (¹H/¹³C) to verify amine and ester functional groups.

- X-ray crystallography for unambiguous structural confirmation, as seen in analogous compounds with resolved dihedral angles between aromatic rings (e.g., 65.71° and 44.42° in related structures) .

- HPLC-MS for purity assessment, particularly to detect unreacted starting materials or hydrolysis byproducts .

Q. How can researchers investigate the compound's potential biological activity?

Initial screening involves in vitro assays (e.g., enzyme inhibition or receptor binding studies) to identify targets. Computational tools like molecular docking predict interactions with proteins (e.g., kinases or GPCRs). Dose-response curves and IC₅₀ values are quantified using spectrophotometric or fluorometric methods .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions like ester hydrolysis?

Reaction optimization employs Design of Experiments (DOE) to evaluate factors such as solvent polarity, temperature, and stoichiometry. For example, anhydrous conditions and inert atmospheres (N₂/Ar) reduce ester degradation. Kinetic studies using in-situ IR or Raman spectroscopy track intermediate formation .

Q. How are structural discrepancies resolved between computational models and experimental data (e.g., crystallography)?

Discrepancies in bond angles or dihedral angles (e.g., aromatic ring orientations) are addressed by comparing DFT-optimized geometries with X-ray data. Refinement software (e.g., SHELXL) adjusts thermal parameters and hydrogen bonding networks. For dynamic behavior, molecular dynamics (MD) simulations model conformational flexibility .

Q. What strategies are used to profile impurities in this compound batches?

Impurity profiling relies on HPLC coupled with high-resolution MS to identify trace byproducts (e.g., methyl ester hydrolysis products). Reference standards for common impurities (e.g., related propanoic acid derivatives) are cross-referenced, as demonstrated in pharmacopeial guidelines for structurally similar compounds .

Q. How can researchers elucidate the compound's mechanism of action in complex biological systems?

Advanced studies use knockout cell lines or CRISPR-edited models to validate target engagement. Proteomics (e.g., SILAC or TMT labeling) identifies downstream signaling pathways. In vivo pharmacokinetics (e.g., bioavailability and metabolite profiling) are assessed via LC-MS/MS in rodent models .

Q. What computational approaches predict the compound's reactivity in novel chemical transformations?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using COSMO-RS. For photochemical applications, TD-DFT evaluates excited-state behavior .

Properties

CAS No. |

1311383-64-8 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-(4-aminoanilino)propanoate |

InChI |

InChI=1S/C10H14N2O2/c1-7(10(13)14-2)12-9-5-3-8(11)4-6-9/h3-7,12H,11H2,1-2H3 |

InChI Key |

NEBATWIVSMEUOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)NC1=CC=C(C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.